methyl2-(3-carbamothioylphenyl)acetate

Description

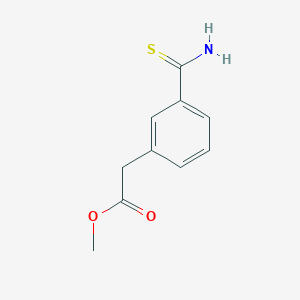

Methyl 2-(3-carbamothioylphenyl)acetate is a synthetic organic compound characterized by a phenyl ring substituted at the 3-position with a carbamothioyl group (–NH–C(=S)–) and a methyl ester (–COOCH₃) at the adjacent carbon. While direct literature on this compound is absent in the provided evidence, its structure can be inferred from analogous compounds. This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, similar to structurally related esters .

Properties

IUPAC Name |

methyl 2-(3-carbamothioylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-13-9(12)6-7-3-2-4-8(5-7)10(11)14/h2-5H,6H2,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHZWHNBDYKIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(3-carbamothioylphenyl)acetate can be achieved through various methods. One common approach involves the esterification of 3-carbamothioylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted esterification. This method is more efficient and effective compared to conventional methods. Parameters such as microwave power, concentration of catalyst, and the ratio of methanol to acetic acid are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

methyl2-(3-carbamothioylphenyl)acetate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) for halogenation.

Major Products

Hydrolysis: 3-carbamothioylbenzoic acid and methanol.

Reduction: 3-carbamothioylbenzyl alcohol.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

methyl2-(3-carbamothioylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl2-(3-carbamothioylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors in biological systems. The carbamothioyl group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Carbamothioyl vs. Methoxy/Bromo Groups : The carbamothioyl group (–NH–C(=S)–) in the target compound contrasts with electron-donating (methoxy) or halogen (bromo) substituents in analogs. This group may enhance interactions with sulfur-binding enzymes or metal ions, unlike methoxy or bromo groups, which primarily influence electronic or steric properties .

- Ester Functionality : The methyl ester group is conserved across analogs, suggesting shared roles in improving lipophilicity and metabolic stability compared to carboxylic acids.

Physicochemical Properties

- Hydrogen Bonding: The carbamothioyl group introduces hydrogen-bond donor/acceptor capacity, unlike non-polar substituents (e.g., bromo), which may enhance solubility in polar solvents .

Q & A

Q. What are the standard synthetic routes for methyl 2-(3-carbamothioylphenyl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution reactions. For example, esterification using methanol and acid catalysts (e.g., sulfuric acid) under reflux conditions is a common method . Optimization may include adjusting molar ratios (e.g., 1:5 for acid:alcohol), temperature control (60–80°C), and catalyst concentration (1–5 mol%). Monitoring via thin-layer chromatography (TLC) or in-situ FTIR can improve yield by identifying intermediate formation .

Q. What analytical techniques are recommended for characterizing methyl 2-(3-carbamothioylphenyl)acetate?

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- NMR Spectroscopy: ¹H and ¹³C NMR for structural elucidation of the carbamothioyl and ester groups (e.g., δ ~3.7 ppm for methoxy protons) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in related ester derivatives .

Q. How can researchers assess the stability of methyl 2-(3-carbamothioylphenyl)acetate under varying experimental conditions?

- Accelerated Stability Testing: Expose the compound to stress conditions (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC .

- Redox Stability: Test susceptibility to oxidation/reduction using reagents like KMnO₄ or LiAlH₄, followed by LC-MS to identify degradation products .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Orthogonal Assays: Validate enzyme inhibition (e.g., lactate dehydrogenase A) using both fluorometric and colorimetric assays to rule out assay-specific artifacts .

- Molecular Docking Studies: Compare binding modes with co-crystallized ligands to confirm target engagement (e.g., interactions with catalytic residues in enzyme active sites) .

Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) for methyl 2-(3-carbamothioylphenyl)acetate derivatives?

Q. What computational strategies are effective for identifying novel biological targets of this compound?

- Molecular Dynamics (MD) Simulations: Analyze binding stability over 100-ns trajectories to predict off-target interactions (e.g., with kinase domains) .

- Pharmacophore Modeling: Map electrostatic and hydrophobic features to screen protein databases (e.g., PDBe or RCSB PDB) for potential targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.